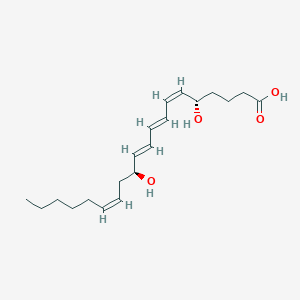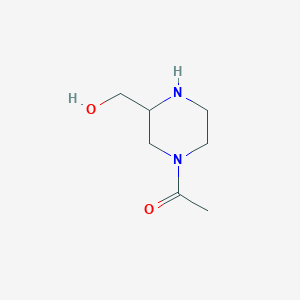![molecular formula C24H17BrCl2N2O2 B162602 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1047670-51-8](/img/structure/B162602.png)
[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a methoxy group, and multiple aromatic rings (phenyl groups) with halogen substitutions (bromine and chlorine). These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or building the pyrazole ring system. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and several phenyl rings, which are six-membered carbon rings typical in many organic compounds. The bromine, chlorine, and methoxy (OCH3) groups attached to these rings are likely to significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The bromine and chlorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions. The pyrazole ring could potentially participate in various reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrazole ring, aromatic rings, and halogen atoms is likely to make the compound relatively stable. The compound is likely to be solid at room temperature .科学的研究の応用
Synthesis and Biological Activity
Antibacterial Properties : Novel compounds, including ones with structural similarities to the chemical , have been found to possess significant antibacterial activity against human pathogens like Escherichia coli and Klebsiella pneumoniae. Such compounds with 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, 4-bromophenyl, and 3-nitrophenyl moieties demonstrated notable inhibition of bacterial growth, highlighting their potential for further development in antibacterial treatments (Nagaraj, Srinivas, & Rao, 2018).
Herbicidal and Insecticidal Activities : Certain novel N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups, related to the compound , have exhibited favorable herbicidal and insecticidal activities. These findings suggest their potential application in agricultural pest control (Wang et al., 2015).
Antifungal Activity : Related compounds, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanones, have shown promising antifungal activity. Molecules with 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl have been highlighted for their effectiveness in antifungal applications (Lv et al., 2013).
Structural and Molecular Studies
- Crystal Structure Analysis : There has been a focus on the synthesis and crystal structure analysis of compounds with structural features similar to [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone. Such studies provide insights into the molecular arrangements and potential interactions of these compounds, which can be crucial for understanding their biological activities and applications (Lakshminarayana et al., 2018).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the CB1 Cannabinoid Receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
This compound acts as a highly potent, selective, and orally active antagonist for the CB1 receptor . It displays nanomolar affinity for both the rat brain and human CB1 recombinant receptors . It antagonizes the inhibitory effects of other compounds on the CB1 receptor, leading to changes in various physiological processes .
Biochemical Pathways
The compound interacts with the endocannabinoid system, specifically affecting the CB1 receptor. This interaction leads to changes in various biochemical pathways. For instance, it can block the mitogen-activated protein kinase activity induced by other compounds in certain cell lines .
Pharmacokinetics
The compound is orally active and displays a long duration of action . After oral administration, it can displace the binding of other compounds to brain membranes . .
Result of Action
The antagonistic action of this compound on the CB1 receptor can lead to various effects. For example, it has been shown to reduce ethanol or sucrose consumption in mice and rats and food intake in fasted and non-deprived rats .
特性
IUPAC Name |
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJJNLJDWKCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



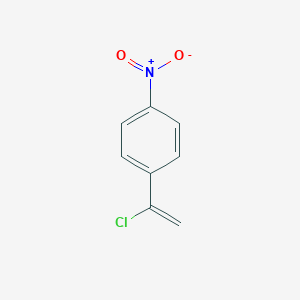
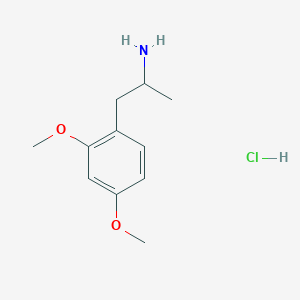
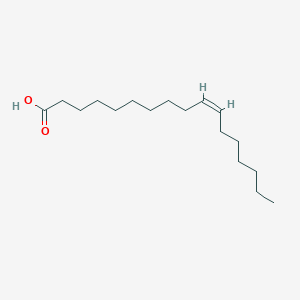
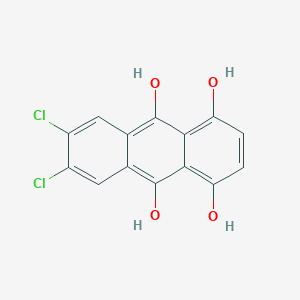
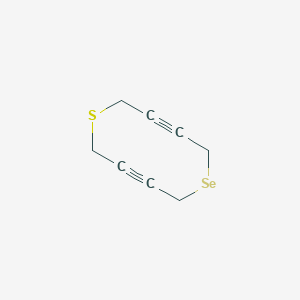
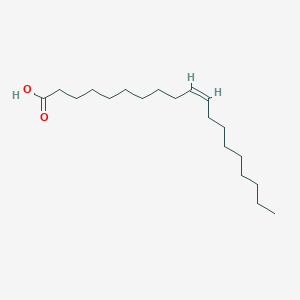
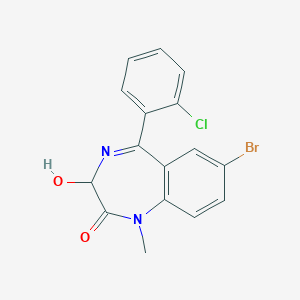
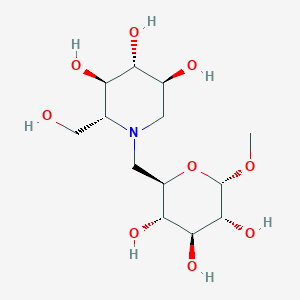
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
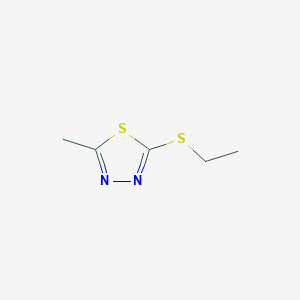
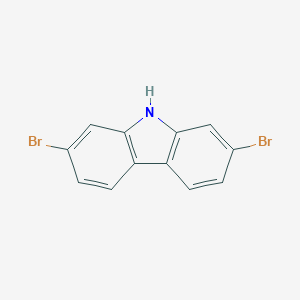
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
